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Compound of Interest

Compound Name: Methyl 2-amino-6-methylbenzoate

Cat. No.: B101674

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-amino-6-methylbenzoate is a significant organic intermediate used in the synthesis
of various pharmaceutical and chemical compounds.[1] A thorough understanding of its
molecular structure, electronic properties, and spectroscopic behavior is crucial for optimizing
reaction pathways and designing novel derivatives. This whitepaper provides a comprehensive
overview of the theoretical and computational approaches used to characterize Methyl 2-
amino-6-methylbenzoate. By employing Density Functional Theory (DFT), we can elucidate
its geometric parameters, vibrational frequencies, electronic transitions, and reactivity
descriptors. This guide serves as a foundational resource for researchers engaged in the study
and application of this versatile molecule.

Molecular Properties and Structure

Methyl 2-amino-6-methylbenzoate, with the CAS number 18595-13-6, is a derivative of
benzoic acid. Its fundamental physicochemical properties are summarized below.[2][3] The
molecular structure consists of a benzene ring substituted with an amino group, a methyl
group, and a methyl ester group at positions 2, 6, and 1, respectively.
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Property Value Reference
CAS Number 18595-13-6 [2]
Molecular Formula CoH11NO:2 [1][2]
Molecular Weight 165.19 g/mol [3]
Appearance C.olo.rless to Yellow Solid or 3]
Liquid

Purity >98% [1][3]
Boiling Point 257.2°C at 760 mmHg [2]

Density 1.132 g/cm3 [2]

Flash Point 120.2°C [2]

Inert atmosphere, room
Storage [31[4]
temperature, dark place

Computational and Experimental Protocols

To investigate the properties of Methyl 2-amino-6-methylbenzoate, a combination of
computational and experimental techniques is employed. The theoretical calculations provide a
detailed understanding at the molecular level, which is then validated by experimental
spectroscopic data.

Computational Methodology: Density Functional Theory
(DFT)

DFT has become a standard method for the quantum chemical study of moderately sized
organic molecules due to its balance of accuracy and computational cost.[5]

Protocol:

o Geometry Optimization: The molecular structure of Methyl 2-amino-6-methylbenzoate is
first optimized to find its lowest energy conformation. This is typically performed using the

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemnet.com/cas/en/18595-13-6/Methyl-2-amino-6-methylbenzoate.html
https://anchor.lookchem.com/404.aspx
https://www.chemnet.com/cas/en/18595-13-6/Methyl-2-amino-6-methylbenzoate.html
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h1f1cc222?context=bbe
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h1f1cc222?context=bbe
https://anchor.lookchem.com/404.aspx
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h1f1cc222?context=bbe
https://www.chemnet.com/cas/en/18595-13-6/Methyl-2-amino-6-methylbenzoate.html
https://www.chemnet.com/cas/en/18595-13-6/Methyl-2-amino-6-methylbenzoate.html
https://www.chemnet.com/cas/en/18595-13-6/Methyl-2-amino-6-methylbenzoate.html
https://www.sigmaaldrich.com/US/en/product/bldpharmatechcoltd/bl3h1f1cc222?context=bbe
https://www.bldpharm.com/products/18595-13-6.html
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.scirp.org/journal/paperinformation?paperid=54982
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a
comprehensive basis set such as 6-311++G(d,p).[5][6]

Frequency Calculations: Following optimization, vibrational frequency calculations are
performed at the same level of theory. The absence of imaginary frequencies confirms that
the optimized structure corresponds to a true energy minimum. These calculations provide
theoretical FT-IR and FT-Raman spectra.

NMR and UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used
to predict *H and 3C NMR chemical shifts. Time-Dependent DFT (TD-DFT) is employed to
calculate the electronic absorption spectra (UV-Vis), providing insights into the molecule's
electronic transitions.

Molecular Orbital and Reactivity Analysis: Frontier Molecular Orbitals (HOMO and LUMO)
and the Molecular Electrostatic Potential (MEP) surface are calculated to analyze the
molecule's reactivity and interaction sites.
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Caption: Computational workflow for DFT analysis.

Experimental Spectroscopic Protocols

FT-IR and FT-Raman Spectroscopy:

e FT-IR: The Fourier Transform Infrared (FTIR) spectrum is typically recorded in the 4000-400
cm~! range using a KBr pellet technique.[5][7] This identifies the characteristic functional
group vibrations.

e FT-Raman: The Fourier Transform Raman spectrum is recorded in the 3500-50 cm~* range
using a Nd:YAG laser source.[5][7] It provides complementary information to the IR
spectrum, particularly for non-polar bonds.
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NMR Spectroscopy:

e 1H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a
suitable deuterated solvent, such as CDCIs or DMSO-ds, with Tetramethylsilane (TMS) as
the internal standard.[8] This provides detailed information about the carbon-hydrogen

framework of the molecule.
UV-Vis Spectroscopy:

e The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol)
over a range of 200-800 nm to identify the electronic transitions within the molecule.

Spectroscopic Analysis
Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectra of Methyl 2-amino-6-methylbenzoate are characterized by the modes
of its functional groups. Based on studies of similar molecules like methyl benzoate and
substituted aminobenzoic acids, the key vibrational assignments can be predicted.[7][9]
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] ) Expected Wavenumber o
Vibrational Mode . Description
(cm~*) (Theoretical)

Stretching of the amino group

N-H Asymmetric Stretch ~3500
N-H bonds
) Stretching of the amino group
N-H Symmetric Stretch ~3400
N-H bonds
) Stretching of C-H bonds on the
Aromatic C-H Stretch 3100 - 3000 ]
benzene ring
. ] Asymmetric and symmetric
Aliphatic C-H Stretch 3000 - 2850 )
stretching of methyl groups
Stretching of the carbonyl
C=0 Stretch (Ester) ~1720 )
group in the methyl ester[10]
In-plane stretching of the
C=C Aromatic Stretch 1620 - 1450 benzene ring carbon-carbon
bonds[10]
) Scissoring/bending motion of
N-H Bending ~1600 ]
the amino group
Stretching of the C-O single
C-O Stretch (Ester) 1300 - 1200

bond in the ester group[10]

NMR Spectral Analysis

The *H and 3C NMR spectra provide a map of the molecule's structure. While full spectral data
is not available in the initial search, chemical shifts can be predicted based on the electronic
environment of each nucleus.[8][11]

Predicted *H NMR Chemical Shifts:
» -NH:z Protons: A broad singlet, typically in the range of 4.0-5.0 ppm.
e Aromatic Protons: Multiplets in the range of 6.5-7.5 ppm.

e -OCHs Protons: A singlet around 3.8-3.9 ppm.
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e Ar-CHs Protons: A singlet around 2.3-2.5 ppm.
Predicted 3C NMR Chemical Shifts:

e C=0 (Ester) Carbon: ~168 ppm.

e Aromatic Carbons: 110-150 ppm.

e -OCHs Carbon: ~52 ppm.

e Ar-CHs Carbon: ~20 ppm.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron
donor, while the LUMO acts as an electron acceptor. The energy gap between them (AE =
ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.

Highest Occupied Lowest Unoccupied
Molecular Orbital Molecular Orbital Energy
(Electron Donor) (Electron Acceptor)

E =E_LUMO - E_HOMO
(Reactivity Indicator)

Click to download full resolution via product page

Caption: Frontier Molecular Orbital energy relationship.

For Methyl 2-amino-6-methylbenzoate, the HOMO is expected to be localized primarily on

the electron-rich amino group and the benzene ring, while the LUMO is likely centered on the
electron-withdrawing methyl ester group and the ring. A smaller HOMO-LUMO gap suggests

higher reactivity.
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Parameter Description Significance

) Represents the electron-
Energy of the Highest ) -
EHOMO i ) donating ability of the
Occupied Molecular Orbital
molecule.

Represents the electron-
Energy of the Lowest ) -
ELUMO ] ) accepting ability of the
Unoccupied Molecular Orbital
molecule.

Indicates chemical reactivity
AE (Energy Gap) ELUMO - EHOMO and kinetic stability. A small
gap implies high reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for
electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's
electron density surface.

o Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to
nucleophilic sites. For Methyl 2-amino-6-methylbenzoate, these are expected around the
oxygen atoms of the ester group and the nitrogen atom of the amino group.

o Blue Regions (Positive Potential): Indicate areas of low electron density, corresponding to
electrophilic sites. These are expected around the hydrogen atoms of the amino group and
the methyl groups.

o Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically around the
carbon backbone of the benzene ring.

The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen
bonding, which can influence the molecule's biological activity and crystal packing.[12]

Conclusion

This technical guide outlines a comprehensive theoretical and computational framework for the
study of Methyl 2-amino-6-methylbenzoate. Through the application of Density Functional

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.researchgate.net/publication/221698275_Methyl_6-amino-6-oxohexa-noate
https://www.benchchem.com/product/b101674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Theory, we can obtain detailed insights into its structural, spectroscopic, and electronic
properties. The calculated data, including vibrational frequencies, NMR chemical shifts, and
frontier molecular orbital energies, provide a robust foundation for understanding the
molecule's behavior. This information is invaluable for researchers in medicinal chemistry and
materials science, aiding in the rational design of novel compounds and the optimization of
synthetic pathways involving this important chemical intermediate. The synergy between
computational predictions and experimental validation is key to unlocking the full potential of
Methyl 2-amino-6-methylbenzoate in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Theoretical and Computational Investigation of Methyl
2-amino-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101674#theoretical-and-computational-studies-of-
methyl-2-amino-6-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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